molecular formula C15H19N3O2S2 B10979220 ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10979220
M. Wt: 337.5 g/mol
InChI Key: VSKJOQBGUNAEEC-UHFFFAOYSA-N
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Description

Ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a thiophene ring, a triazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of the Rings: The thiophene and triazole rings are then coupled together using a suitable linker, such as a sulfanyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various esters and amides.

Scientific Research Applications

Ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-ethylthiophene.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and 3,5-dimethyl-1,2,4-triazole.

Uniqueness

Ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the combination of its thiophene and triazole rings, as well as the presence of the ethyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or triazole derivatives.

Properties

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 2-[[5-(5-ethylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H19N3O2S2/c1-4-7-18-14(11-8-12(5-2)21-9-11)16-17-15(18)22-10-13(19)20-6-3/h4,8-9H,1,5-7,10H2,2-3H3

InChI Key

VSKJOQBGUNAEEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2CC=C)SCC(=O)OCC

Origin of Product

United States

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